molecular formula C15H8ClF4N5O B12624389 N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12624389
M. Wt: 385.70 g/mol
InChI Key: KRNQJBAMVCRHKL-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is a benzamide derivative characterized by a trifluoromethyl group, chlorine, fluorine, and a tetrazole ring. The tetrazole moiety acts as a bioisostere for carboxylic acids, enhancing metabolic stability and solubility while retaining hydrogen-bonding capabilities . The trifluoromethyl group contributes to electron-withdrawing effects, improving resistance to oxidative degradation.

Properties

Molecular Formula

C15H8ClF4N5O

Molecular Weight

385.70 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C15H8ClF4N5O/c16-12-3-2-9(6-11(12)15(18,19)20)22-14(26)10-5-8(17)1-4-13(10)25-7-21-23-24-25/h1-7H,(H,22,26)

InChI Key

KRNQJBAMVCRHKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)F)N3C=NN=N3)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 5-fluoro-2-nitrobenzoic acid under specific conditions to form the corresponding amide. This intermediate is then subjected to cyclization with sodium azide to introduce the tetrazole ring, followed by purification steps to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Halogen substituents in the compound can undergo nucleophilic substitution reactions, where halogens are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Compound A : Ethyl N-[4-chloro-3-[4-(trifluoromethyl)imidazol-1-yl]phenyl]-N-[5-(3,5-dichloro-4-fluoro-phenyl)-5-(trifluoromethyl)-4H-isoxazol-3-yl]carbamate (Patent Example 4, )

  • Key Differences :
    • Replaces tetrazole with imidazole and introduces an isoxazole ring.
    • Additional substituents: 3,5-dichloro-4-fluoro-phenyl and ethyl carbamate .
  • Implications: The imidazole ring may enable metal coordination in enzyme active sites.

Compound B : N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide ()

  • Key Differences :
    • Pyrazole ring substituted with a nitro group replaces tetrazole.
    • Substitution pattern: 2-fluoro on phenyl vs. 4-chloro in the main compound.
  • Lower molar mass (408.31 g/mol) compared to the main compound (estimated ~450 g/mol) may improve membrane permeability .

Research Findings and Data

Patent and Application Trends

  • Compound A : Filed in a 2023 European patent (), emphasizing agrochemical applications.

Biological Activity

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is a synthetic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C₁₃H₈ClF₄N₅O, with a molecular weight of approximately 339.68 g/mol. Its structure includes:

  • Tetrazole ring : Contributing to its biological activity.
  • Trifluoromethyl group : Enhancing lipophilicity and bioactivity.
  • Chlorinated phenyl group : Potentially influencing receptor interactions.

Structural Features

FeatureDescription
Tetrazole RingEnhances biological activity
Trifluoromethyl GroupIncreases lipophilicity
Chlorine SubstitutionModifies receptor binding

Antimicrobial Activity

Research indicates that compounds with similar structural motifs, particularly those containing tetrazole and trifluoromethyl groups, exhibit significant antimicrobial properties. For instance, in vitro studies have shown that this compound demonstrates effectiveness against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Minimum Inhibitory Concentrations (MIC)

The compound's MIC values against S. aureus have been reported to be competitive with standard antibiotics:

CompoundMIC (μg/ml)
This compound4
Standard Antibiotic (Norfloxacin)2

Anti-inflammatory Potential

In addition to antimicrobial properties, the compound has shown potential anti-inflammatory effects. Studies indicate that specific substitutions on the phenyl ring can modulate the activity of transcription factors involved in inflammatory responses, such as NF-κB. Compounds similar to this compound have demonstrated varying degrees of NF-κB modulation .

Enzyme Inhibition

The compound's interaction with various enzymes has been explored, particularly its role as an inhibitor of certain kinases and phosphatases. The presence of the tetrazole moiety is believed to facilitate binding to these targets, enhancing its pharmacological profile .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of tetrazole derivatives, including this compound, evaluated their efficacy against MRSA. The results indicated that this compound had a significant inhibitory effect, supporting its potential as a therapeutic agent against resistant bacterial strains .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation focusing on anti-inflammatory properties, researchers assessed the impact of various substitutions on the phenyl ring of similar compounds. The study concluded that compounds with lipophilic and electron-withdrawing groups exhibited enhanced anti-inflammatory activity by modulating NF-κB signaling pathways . This suggests that this compound may also possess similar mechanisms.

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